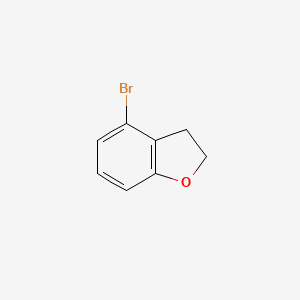

4-Bromo-2,3-dihydrobenzofuran

Descripción general

Descripción

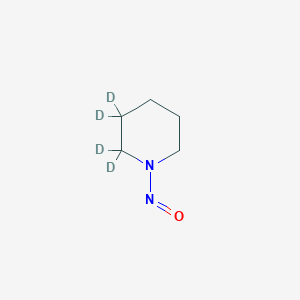

4-Bromo-2,3-dihydrobenzofuran is a benzofuran derivative . It has a molecular formula of C8H7BrO and a molecular weight of 199.04 . It is used in the synthesis of melatonin receptor agonist and sodium hydrogen exchange compounds .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . Another method involves microbial hydroxylation of o-bromophenylacetic acid .Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Microbial hydroxylation of o-bromophenylacetic acid provided 2-bromo-5-hydroxyphenylacetic acid. This enabled a route to the key intermediate 4-bromo-2,3-dihydrobenzofuran for synthesizing a melatonin receptor agonist and sodium hydrogen exchange compounds .Physical And Chemical Properties Analysis

4-Bromo-2,3-dihydrobenzofuran has a boiling point of 135 °C (Press: 20 Torr) and a density of 1.436 g/cm3 . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Microbial Hydroxylation

Microbial hydroxylation of o-bromophenylacetic acid provides 2-bromo-5-hydroxyphenylacetic acid. This process enables a route to the key intermediate 4-bromo-2,3-dihydrobenzofuran for synthesizing a melatonin receptor agonist and sodium hydrogen exchange compounds . This method allows for the quick preparation of 4-bromo-2,3-dihydrobenzofuran and enables routes to 4-substituted 2,3-dihydrobenzofurans .

Synthesis of Melatonin Receptor Agonist

4-Bromo-2,3-dihydrobenzofuran is used as a key intermediate in the synthesis of a melatonin receptor agonist . Melatonin receptor agonists are used to treat insomnia and certain types of depression .

Sodium Hydrogen Exchange Compounds

4-Bromo-2,3-dihydrobenzofuran is also used in the synthesis of sodium hydrogen exchange compounds . These compounds play a crucial role in regulating intracellular pH and cell volume .

Anti-Tumor Activity

Some substituted benzofurans, including 4-Bromo-2,3-dihydrobenzofuran, have shown significant anti-tumor activities . For example, compound 36 was found to have significant cell growth inhibitory effects on various types of cancer cells .

Antibacterial Activity

Benzofuran compounds, including 4-Bromo-2,3-dihydrobenzofuran, have been shown to possess strong antibacterial activities . They can be used in the development of new antibiotics .

Anti-Oxidative Activity

Benzofuran compounds are known for their anti-oxidative activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Anti-Viral Activity

Benzofuran compounds have also shown anti-viral activities . They can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development .

Halogenation and Nitration in Benzofurans

Research shows that bromination of certain benzofurans leads to derivatives like 4-bromo and 4,6-dibromo. These derivatives can be used in various chemical reactions and have potential applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2,3-dihydrobenzofuran is the Bromo and Extra Terminal domain (BET) . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains . 4-Bromo-2,3-dihydrobenzofuran has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .

Mode of Action

4-Bromo-2,3-dihydrobenzofuran interacts with its targets by inhibiting the BET bromodomains . This inhibition is selective for the second bromodomain (BD2) over the first bromodomain (BD1), which allows for a more targeted approach in treating diseases .

Biochemical Pathways

The inhibition of the bet bromodomains can potentially affect a range of diseases, particularly in oncology and immunoinflammation indications .

Pharmacokinetics

The pharmacokinetic properties of 4-Bromo-2,3-dihydrobenzofuran have been optimized to improve its bioavailability. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

The molecular and cellular effects of 4-Bromo-2,3-dihydrobenzofuran’s action are largely dependent on its inhibition of the BET bromodomains . By selectively inhibiting the second bromodomain (BD2), it can potentially modulate the activity of the BET family proteins, thereby affecting the progression of diseases .

Safety and Hazards

Direcciones Futuras

Benzofuran compounds, including 4-Bromo-2,3-dihydrobenzofuran, are attracting more attention from chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are seen as potential natural drug lead compounds . Future research will likely focus on further exploring the biological activities and potential applications of these compounds .

Propiedades

IUPAC Name |

4-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJVEXCGBADRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693611 | |

| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3-dihydrobenzofuran | |

CAS RN |

774220-36-9 | |

| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-dihydrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is significant about using microbial hydroxylation in the synthesis of 4-substituted-2,3-dihydrobenzofurans?

A1: Utilizing microbial hydroxylation offers a potentially advantageous route for synthesizing 4-substituted-2,3-dihydrobenzofurans. Compared to traditional chemical synthesis, employing microorganisms can provide several benefits:

- High regioselectivity: Microorganisms possess enzymes capable of catalyzing highly specific reactions, often leading to the desired product with minimal byproducts. [] This selectivity is crucial in synthesizing complex molecules like 4-substituted-2,3-dihydrobenzofurans, where achieving the correct substitution pattern is critical.

- Mild reaction conditions: Microbial transformations typically occur under mild conditions (e.g., ambient temperature, atmospheric pressure), making them environmentally friendlier and potentially safer than harsh chemical methods. []

- Access to novel derivatives: Microbial biocatalysts can facilitate the synthesis of novel or difficult-to-access derivatives that might be challenging to obtain through conventional chemical synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/no-structure.png)